molecular formula C10H11N B1340132 4,7-dimethyl-1H-indole CAS No. 5621-17-0

4,7-dimethyl-1H-indole

Cat. No.: B1340132
CAS No.: 5621-17-0
M. Wt: 145.2 g/mol
InChI Key: CWEVPNVDMCDPMJ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their aromatic properties and are present in various biologically active molecules

Biochemical Analysis

Biochemical Properties

4,7-Dimethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression . The interaction of this compound with these receptors can lead to changes in the expression of genes involved in detoxification, cell proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can influence gene expression by binding to nuclear receptors and modulating their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing indole derivatives, including classical and modern techniques. Some notable methods include:

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale application of these synthetic routes, optimized for yield and cost-effectiveness. The Fischer indole synthesis is particularly favored due to its simplicity and high yield .

Properties

IUPAC Name

4,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEVPNVDMCDPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475558
Record name 4,7-Dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-17-0
Record name 4,7-Dimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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